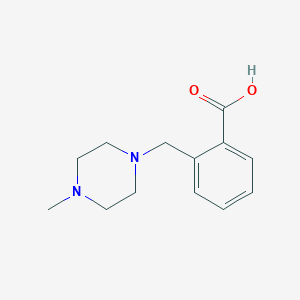

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Vue d'ensemble

Description

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈N₂O₂. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-methylpiperazin-1-ylmethyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a benzoic acid derivative. One common method is the condensation reaction between 4-methylpiperazine and 4-formylbenzoic acid, followed by oxidation to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

- Oxidized derivatives of the piperazine ring.

- Reduced forms of the benzoic acid group.

- Substituted products with various functional groups .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- CAS Number : 514209-40-6

This compound features a benzoic acid structure with a piperazine moiety, which enhances its biological activity and solubility profile. The presence of the methyl group on the piperazine ring contributes to its pharmacological properties.

Drug Design and Synthesis

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the development of imatinib analogs, which are designed to improve efficacy against chronic myeloid leukemia (CML). Research indicates that modifications to the piperazine component can enhance the binding affinity to target proteins involved in cancer progression .

Kinase Inhibitors

The compound has been explored as a potential kinase inhibitor, particularly in the context of targeting the BCR-ABL fusion protein associated with CML. Studies have shown that derivatives of this compound exhibit promising inhibitory activity against this target, suggesting its utility in designing more effective treatments for resistant forms of leukemia .

Case Study 1: Imatinib Analog Development

A study focused on synthesizing new analogs of imatinib by modifying the benzoic acid moiety with various piperazine derivatives. The resulting compounds demonstrated improved selectivity and potency against BCR-ABL, highlighting the importance of structural modifications in enhancing therapeutic outcomes .

Case Study 2: Antimalarial Activity

Research has also investigated the antimalarial potential of compounds related to this compound. A series of imidazopyridine derivatives were synthesized, showing significant activity against Plasmodium falciparum. This study underscores the versatility of the piperazine scaffold in developing new antimalarial agents .

Mécanisme D'action

The mechanism of action of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. The benzoic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and binding affinity .

Comparaison Avec Des Composés Similaires

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: This compound is structurally similar but differs in the position of the piperazine substitution.

2-(4-Methylpiperazin-1-ylmethyl)benzaldehyde: This compound has an aldehyde group instead of a carboxyl group.

2-(4-Methylpiperazin-1-ylmethyl)benzonitrile: This compound contains a nitrile group instead of a carboxyl group

Uniqueness: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is unique due to its specific combination of a piperazine ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Activité Biologique

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, with the chemical formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol, is a compound of significant interest in pharmaceutical chemistry. It serves as an intermediate in the synthesis of various therapeutic agents, notably Imatinib, a well-known anticancer drug. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzoic acid moiety linked to a 4-methylpiperazine group. This unique arrangement contributes to its chemical reactivity and biological activity.

Key Properties:

- Molecular Formula: C₁₃H₁₈N₂O₂

- Molecular Weight: 234.29 g/mol

- Functional Groups: Carboxylic acid and piperazine

Synthesis

The synthesis of this compound typically involves a convergent approach where it acts as an intermediate in the production of Imatinib. The process includes:

- Condensation Reaction: The aromatic amine is reacted with 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride in pyridine.

- Purification: The product is purified to remove by-products, ensuring high yield and purity suitable for pharmaceutical applications.

This synthetic pathway is notable for its scalability and cost-effectiveness, making it suitable for industrial applications .

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

- Anticancer Activity: As an intermediate in the synthesis of Imatinib, it plays a critical role in targeting Bcr-Abl tyrosine kinase, which is implicated in certain types of leukemia.

- Pharmacological Profiles: Studies suggest potential anti-inflammatory effects through inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in regulating inflammatory responses .

Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid | 106261-48-7 | 1.00 | Different substitution pattern on the benzene ring |

| 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | 914349-54-5 | 0.98 | Ethyl group instead of methyl |

| 4-(Dimethylamino)methylbenzoic acid hydrochloride | 17847-26-6 | 0.90 | Contains dimethylamino group |

| 2-Morpholin-4-ylmethylbenzoic acid | 868543-19-5 | 0.82 | Morpholine ring instead of piperazine |

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the interaction mechanisms of this compound within biological systems:

- Antitumor Activity: In vitro studies demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways.

- Inflammatory Response Modulation: Experimental models have shown that compounds related to this structure can significantly reduce cytokine levels associated with inflammation, indicating potential use in treating chronic inflammatory diseases .

Propriétés

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGAZCPGMRUCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406375 | |

| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514209-40-6 | |

| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.